molecular formula C15H14N2 B3290171 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine CAS No. 863301-92-2

2-Phenethyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B3290171
CAS No.: 863301-92-2
M. Wt: 222.28 g/mol
InChI Key: KCVIJDIWVCXOPX-UHFFFAOYSA-N
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Description

2-Phenethyl-1H-pyrrolo[2,3-c]pyridine is an organic compound with the molecular formula C 15 H 14 N 2 and a molecular weight of 222.29 g/mol . Its structure is based on the 1H-pyrrolo[2,3-c]pyridine scaffold, a fused bicyclic system that is of significant interest in medicinal chemistry due to its similarity to purine bases, which allows it to interact with various biological targets . While research on this specific analog is ongoing, compounds based on the pyrrolopyridine scaffold are extensively investigated for their potential as antiproliferative agents . Related isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been studied as selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases . Other analogs, like 1H-pyrrolo[3,2-c]pyridine derivatives, have been designed as colchicine-binding site inhibitors, demonstrating potent antitumor activities by disrupting tubulin polymerization and causing cell cycle arrest . The presence of the phenethyl substituent may influence the compound's binding affinity and pharmacokinetic properties, making it a valuable building block for developing novel bioactive molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-4-12(5-3-1)6-7-14-10-13-8-9-16-11-15(13)17-14/h1-5,8-11,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVIJDIWVCXOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Phenethyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Retrosynthetic Strategies for 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, readily available starting materials, which guides the design of a synthetic route. amazonaws.comyoutube.com For a molecule like this compound, the analysis involves strategies for both forming the heterocyclic nucleus and introducing the specific C-2 substituent.

The synthesis of the pyrrolo[2,3-c]pyridine framework can be approached through three principal strategies: the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) cycle, the annulation of a pyridine ring to a pyrrole cycle, or the simultaneous formation of both rings. nbuv.gov.ua

Common disconnection strategies for the pyrrolo[2,3-c]pyridine nucleus include:

Bartoli Reaction Approach: This is a widely used method for forming the pyrrole ring. nbuv.gov.ua The key disconnection is made at the N1-C7a and C2-C3 bonds of the pyrrole ring. This strategy starts from a substituted 3-nitropyridine (B142982) and a vinyl Grignard reagent. The versatility and high yields associated with this method make it a popular choice. nbuv.gov.ua

Fischer Indole (B1671886) Synthesis Approach: A classical method in indole synthesis, the Fischer cyclization can be adapted for azaindoles. The retrosynthetic disconnection involves breaking the N1-C2 and C3-C3a bonds, leading back to a pyridine-based hydrazine (B178648) and a suitable aldehyde or ketone. For example, the cyclization of 3-hydrazinylpyridine (B1311347) with a protected phenylacetaldehyde (B1677652) derivative can be envisioned. nbuv.gov.ua

Annulation via Cyclization: Another approach involves disconnecting the C3-C3a and N1-C7a bonds. This corresponds to the cyclization of a 4-aminopyridine (B3432731) derivative that has a suitable two-carbon chain at the C3 position. Palladium-catalyzed reactions are often employed in the forward sense to achieve these cyclizations. nbuv.gov.ua

Electrocyclization Approach: More advanced strategies involve thermal electrocyclization of an azahexatriene system to construct the fused pyridine ring, which can be a powerful method for creating substituted pyrroloquinolines and related structures. nih.gov

The phenethyl group can be incorporated at the C-2 position of the pyrrolo[2,3-c]pyridine core using two main strategies:

From the Start (Convergent Synthesis): The phenethyl moiety is part of one of the initial building blocks. For instance, in a Fischer-type synthesis, 3-hydrazinylpyridine could be condensed with 3-phenylpropanal (B7769412) or a protected version thereof. nbuv.gov.ua Similarly, in a palladium-catalyzed annulation, an appropriately substituted alkyne, such as 4-phenyl-1-butyne, could be used as a precursor. nbuv.gov.ua

Late-Stage Functionalization (Divergent Synthesis): A pre-formed pyrrolo[2,3-c]pyridine nucleus is functionalized at the C-2 position. This is often achieved through modern cross-coupling reactions. A common precursor would be a 2-halo-1H-pyrrolo[2,3-c]pyridine. This intermediate can then undergo various palladium-catalyzed reactions to introduce the phenethyl group. For example, a Suzuki coupling with a phenethylboronic acid derivative or a Sonogashira coupling with phenylethyne followed by catalytic hydrogenation of the resulting alkyne would install the desired substituent. nbuv.gov.uanih.gov

Catalytic Approaches to Pyrrolo[2,3-c]pyridine Core Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex heterocycles by enabling bond formations that are difficult to achieve through classical methods.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of pyrrolopyridine scaffolds. researchgate.net These methods often feature high efficiency and functional group tolerance.

Key palladium-catalyzed strategies include:

Sonogashira Coupling followed by Cyclization: A powerful method starts with a 3,4-dihalopyridine. A Sonogashira coupling introduces an alkyne at the C-4 position. Subsequent treatment with an amine in a tandem C-N coupling and cyclization reaction yields the 1-substituted pyrrolo[2,3-c]pyridine core. nbuv.gov.ua

Tandem C-N Coupling/Suzuki Reaction: The reaction of gem-dichloroolefins (derived from 4-chloro-3-nitropyridine) with various boronic acids under palladium catalysis provides a route to 2-substituted pyrrolo[2,3-c]pyridines. This process involves a tandem intramolecular C-N bond formation and an intermolecular Suzuki coupling. nbuv.gov.ua

Reductive Cyclization: Palladium catalysts can mediate the reductive cyclization of substrates like 3-nitro-4-styrylpyridine using carbon monoxide (or a CO source like phenyl formate) to form the pyrrole ring, yielding 2-phenyl-1H-pyrrolo[2,3-c]pyridine. nbuv.gov.ua

Direct Annulation: The direct annulation of ortho-chloroaminopyridines with aldehydes, catalyzed by palladium, offers another efficient route to the 6-azaindole (B1212597) skeleton. nbuv.gov.ua

Catalytic Systems for Pyrrolo[2,3-c]pyridine Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsProduct TypeReference
Sonogashira/Tandem Cyclization3,4-Dibromopyridine, Terminal Alkynes, AminesPd(OAc)₂, PPh₃, CuI1,2-Disubstituted Pyrrolo[2,3-c]pyridines nbuv.gov.ua
Tandem C-N Coupling/Suzukigem-Dichloro olefins, Boronic AcidsPd(OAc)₂, S-Phos, K₃PO₄2-Substituted Pyrrolo[2,3-c]pyridines nbuv.gov.ua
Reductive Cyclization3-Nitro-4-styrylpyridine, CO sourcePd(OAc)₂, dppf2-Phenyl-1H-pyrrolo[2,3-c]pyridine nbuv.gov.ua
Suzuki-Miyaura Cross-CouplingHalogenated Pyrrolopyridine, Boronic AcidPd(dppf)Cl₂, K₂CO₃Aryl/Heteroaryl Substituted Pyrrolopyridines nih.govmdpi.com

While catalytic methods are powerful, classical and modern metal-free reactions remain highly relevant for the synthesis of the pyrrolo[2,3-c]pyridine core.

Bartoli Reaction: As mentioned previously, the reaction of a 3-nitropyridine derivative with a vinyl magnesium halide is a robust and high-yielding metal-free method to construct the pyrrole ring. nbuv.gov.ua This approach is particularly useful for synthesizing derivatives with various alkyl groups at different positions of the pyrrolopyridine core. nbuv.gov.ua

Fischer Indole Synthesis: This acid-catalyzed intramolecular cyclization of a pyridine-derived hydrazone is a fundamental metal-free route. The reaction involves the condensation of a substituted pyridylhydrazine with an aldehyde or ketone, followed by rearrangement to form the indole nucleus. nbuv.gov.ua

Thermal Electrocyclization: The construction of the fused pyridine ring can be achieved through the thermal electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. nih.gov This strategy has been successfully employed in the total synthesis of related natural products. nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrrolopyridine synthesis, these principles are being increasingly applied.

Use of Greener Solvents: Research efforts focus on replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. For instance, Suzuki-Miyaura cross-coupling reactions can be performed in solvent systems containing water, which reduces reliance on organic solvents like dioxane or toluene. mdpi.com

One-Pot Reactions: The development of one-pot, multi-component reactions is a key aspect of green chemistry. karazin.ua Synthesizing pyrrolo[2,3-d]pyrimidines through a three-component condensation of 6-amino-2-thiouracil, arylglyoxals, and CH-acids in acetic acid exemplifies this approach, as it minimizes purification steps and reduces waste. karazin.ua

Catalysis: The use of catalysts, even transition metals, is considered a green principle because it allows reactions to proceed with high atom economy and under milder conditions than stoichiometric reagents. Palladium-catalyzed reactions, for example, often require only small amounts of the metal to produce large quantities of product. researchgate.netmdpi.com

Visible-Light Photocatalysis: Emerging techniques involve visible-light-driven reactions using organic photocatalysts. These methods can enable aerobic oxidation under mild, metal-free conditions, offering a sustainable alternative to traditional oxidation methods that often require harsh reagents. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
2-phenyl-1H-pyrrolo[2,3-c]pyridine
3-nitro-4-styrylpyridine
3,4-dibromopyridine
ortho-chloroaminopyridine
3-hydrazinylpyridine
2-iodo-5-methoxyaniline
2-(pyrrol-3-yl)aniline
3-(2-bromophenyl)propyl isocyanate
4-chloro-3-nitropyridine
6-amino-2-thiouracil
Phenyl formate
Diethyl oxalate
Diethyl malonate
Vinyl magnesium bromide
3-nitropyridine
Phenylethyne
4-phenyl-1-butyne
3-phenylpropanal

Stereoselective and Regioselective Synthesis of this compound and its Analogs

The precise control over the three-dimensional arrangement (stereoselectivity) and the position of functional groups (regioselectivity) is paramount in modern synthetic chemistry, as it directly influences the biological activity of the target molecules.

The introduction of chiral centers into the analogs of this compound, particularly within the phenethyl side chain or on other substituted moieties, is a critical aspect for developing enantiomerically pure compounds. While general principles of asymmetric synthesis can be applied, specific methodologies for inducing chirality in derivatives of this particular scaffold are not extensively detailed in currently available literature, representing a potential area for future investigation.

Controlling the position of new chemical groups on the pyrrolo[2,3-c]pyridine core is essential for building structure-activity relationships. The inherent electronic properties of the bicyclic system often dictate the site of reaction.

For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, electrophilic substitution reactions such as nitration, bromination, and nitrosation have been shown to occur predominantly at the C-3 position of the pyrrole ring. rsc.org This high reactivity at C-3 is a key feature for post-synthetic modifications.

Achieving regioselectivity on the pyridine portion of the ring system often requires more complex, catalyst-driven approaches. For instance, in the synthesis of related azaindole isomers, palladium-catalyzed cross-coupling reactions are instrumental. A study on 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated a regioselective Suzuki cross-coupling reaction to install an aryl group at the C-6 position. nih.govsemanticscholar.org This was achieved by first creating a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, which then selectively reacts with an arylboronic acid in the presence of a palladium catalyst. nih.govsemanticscholar.org

Similarly, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines has been accomplished through a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov These examples underscore the power of metal-catalyzed reactions in directing functionalization to specific positions that are not accessible through simple electrophilic substitution. The choice of starting material, protecting groups, and catalytic system are all critical factors in achieving the desired regiochemical outcome. nih.govnih.gov

Table 1: Example of Regioselective Suzuki Coupling for C-6 Arylation of a Related Pyrrolopyridine Scaffold nih.govsemanticscholar.org

ParameterDetails
Starting Material 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
Reagent Substituted Phenylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent 1,4-Dioxane / H₂O
Conditions Microwave, 125 °C, 26 min
Outcome Regioselective formation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

Flow Chemistry and Automated Synthesis for Scalable Research Production

The application of continuous flow chemistry and automated synthesis platforms offers significant advantages for producing chemical libraries and scaling up research compounds, providing benefits such as improved reaction control, enhanced safety, and higher throughput. While these technologies are increasingly applied in modern organic synthesis, specific examples detailing the use of flow chemistry for the scalable production of this compound are not prominent in the reviewed literature. The Open Reaction Database (ORD) infrastructure is designed to support emerging technologies like flow chemistry, but specific protocols for this compound are not specified. The development of such methods remains an opportunity for process chemistry research.

Post-Synthetic Modification and Derivatization Strategies for this compound

Once the core this compound structure is synthesized, further modifications can be made to fine-tune its properties. The most common sites for derivatization are the pyrrole nitrogen (N-1) and the electron-rich C-3 position of the pyrrole ring.

The nitrogen atom of the pyrrole ring is a versatile handle for introducing a wide variety of substituents. The N-H bond can be deprotonated with a suitable base, and the resulting anion can react with various electrophiles.

A common method is N-alkylation. For the related 7-azaindole (B17877) scaffold, treatment with sodium hydride (NaH) followed by reaction with an electrophile like (2-bromoethyl)benzene (B7723623) has been used to install a phenethyl group at the N-7 position (equivalent to N-1 in pyrrolo[2,3-b]pyridine). epo.org Another powerful method is the Chan-Lam coupling, which allows for N-arylation. In the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, the pyrrole nitrogen was successfully coupled with 3,4,5-trimethoxyphenylboronic acid using copper(II) acetate (B1210297) as the catalyst and pyridine as a ligand. nih.govsemanticscholar.org

Table 2: General Conditions for N-1 Functionalization on Related Azaindole Scaffolds

Reaction TypeReagents & ConditionsScaffoldReference
N-Alkylation 1. NaH, DMF 2. (2-Bromoethyl)benzene, reflux2-Methyl-pyrrolo[2,3-b]pyridine epo.org
N-Arylation Arylboronic Acid, Cu(OAc)₂, Pyridine, 1,4-Dioxane, Microwave, 85 °C6-Bromo-1H-pyrrolo[3,2-c]pyridine nih.govsemanticscholar.org

Functionalization of the Pyrrole Ring (e.g., C-3 substitution)

The C-3 position of the 1H-pyrrolo[2,3-c]pyridine ring is analogous to the C-3 position of indole, which is known to be highly nucleophilic and susceptible to electrophilic attack. rsc.org This reactivity allows for selective functionalization at this site.

Halogenation is a common first step to introduce a versatile chemical handle. For instance, 5-azaindole (B1197152) (1H-pyrrolo[3,2-c]pyridine) can be iodinated at the C-3 position using iodine and potassium hydroxide. chemicalbook.com Following halogenation, the C-3 halide can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. Research on 2-SF₅-indoles and their aza-analogs has also shown that C-3 bromination can be achieved cleanly using N-bromosuccinimide (NBS). nih.gov

Modification of the Phenethyl Side Chain

The generation of derivatives of this compound with modified phenethyl side chains is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. Modifications can be targeted at either the ethylene (B1197577) bridge or the phenyl ring of the phenethyl moiety. These changes can influence the compound's polarity, steric bulk, and potential for new interactions with biological targets. The synthetic approaches to these derivatives typically involve either the synthesis of a functionalized phenethyl precursor followed by the construction of the pyrrolo[2,3-c]pyridine core, or the late-stage functionalization of the pre-formed this compound.

A prevalent method for creating such derivatives involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the versatile introduction of substituted aryl groups. nih.govorganic-chemistry.org For instance, a 2-halo-1H-pyrrolo[2,3-c]pyridine intermediate can be coupled with a boronic acid or boronate ester that already contains the desired substituted phenethyl group. This approach offers the flexibility to introduce a wide array of substituents onto the phenyl ring of the phenethyl side chain. The synthesis of the required substituted phenethylboronic acids can be achieved through various established methods in organic synthesis.

Another strategic approach involves the construction of the pyrrolo[2,3-c]pyridine ring system from precursors that already incorporate the modified phenethyl side chain. The Bartoli indole synthesis, for example, is a well-established method for creating substituted indoles and can be adapted for the synthesis of 2-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua This method would involve the reaction of a substituted 4-aminopyridine with a nitroalkene derived from a functionalized phenethyl precursor.

Furthermore, Grignard reagents present a viable route for the introduction of phenethyl groups. rsc.orgsigmaaldrich.com A Grignard reagent prepared from a substituted phenethyl halide can react with a suitable electrophilic precursor of the pyrrolo[2,3-c]pyridine ring system. This method is particularly useful for creating derivatives with alkyl or other non-aromatic substituents on the phenethyl side chain.

While direct modification of the phenethyl side chain on the pre-formed this compound is less commonly documented for this specific scaffold, general methods for side-chain functionalization can be considered. For example, benzylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic position of the phenethyl group, which can then be displaced by various nucleophiles to introduce new functional groups. However, the reactivity of the pyrrolo[2,3-c]pyridine core under these conditions would need to be carefully considered to avoid undesired side reactions.

The following table summarizes a selection of potential synthetic strategies for the modification of the phenethyl side chain, based on established methodologies for related heterocyclic compounds.

Modification Strategy Reaction Type Key Reagents and Conditions Potential Derivatives Reference
Introduction of Substituted Phenyl RingSuzuki-Miyaura Coupling2-Halo-1H-pyrrolo[2,3-c]pyridine, Substituted Phenylboronic Acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-(Substituted-phenyl)ethyl-1H-pyrrolo[2,3-c]pyridines nih.gov
Ring Construction with Modified Side ChainBartoli Indole SynthesisSubstituted 4-aminopyridine, Nitroalkene from functionalized phenethyl precursorHydroxylated, aminated, or halogenated phenethyl derivatives nbuv.gov.ua
Introduction of Functionalized Side ChainGrignard ReactionSubstituted Phenethylmagnesium Halide, Electrophilic pyrrolo[2,3-c]pyridine precursorAlkyl- or aryl-substituted phenethyl derivatives rsc.org

These methodologies provide a robust toolkit for the synthesis of a diverse library of this compound derivatives with modified side chains, enabling detailed exploration of their chemical and biological properties.

In-Depth Analysis of this compound: Limited Research Hinders Detailed Structure-Activity Relationship Studies

The design of compound libraries for high-throughput screening (HTS) is another cornerstone of modern drug discovery. dovepress.com HTS allows for the rapid testing of thousands of compounds against a biological target, and the design of these libraries is crucial for increasing the probability of finding active "hits." dovepress.com The chemical diversity and structural complexity of the compounds within a library are key factors in the success of an HTS campaign.

In the context of pyrrolopyridine derivatives, research has shown that the nature and position of substituents on the heterocyclic ring system significantly influence their biological activity. nih.govnih.govnih.gov For instance, in related pyrrolo[3,4-c]pyridine series, the type of alkoxy substituent on the pyridine ring and the nature of the substituent on the pyrrole nitrogen have been shown to be critical for analgesic and other biological activities. nih.gov Similarly, for thieno[2,3-b]pyridine (B153569) derivatives, the electronic properties (electron-donating or electron-withdrawing) of substituents on an attached phenyl ring dramatically impact their inhibitory activity against specific biological targets. nih.gov

The phenethyl moiety, a common fragment in many biologically active compounds, typically engages in hydrophobic and/or aromatic interactions within the binding site of a target protein. drugbank.com The specific orientation and interactions of this group are often elucidated through computational methods like molecular docking.

Conformational analysis and flexible docking are powerful computational tools used to understand how a ligand can bind to its target receptor. nih.govmdpi.com These methods allow researchers to predict the binding mode and estimate the binding affinity of a compound, thereby guiding the rational design of more potent analogs. nih.govmdpi.com For many heterocyclic compounds, including various pyrrole derivatives, docking studies have been instrumental in explaining observed SAR data and in the design of new inhibitors. nih.govnih.gov

While these general principles of medicinal chemistry and drug design are well-established and have been applied to numerous pyrrolopyridine and related heterocyclic systems, the specific application and detailed findings for this compound remain elusive in the reviewed literature. The absence of dedicated studies on this particular scaffold prevents a detailed discussion of its SAR and SMR as per the requested outline. Further research is needed to elucidate the specific biological targets and the detailed molecular interactions of this compound and its analogs to enable a comprehensive SAR analysis.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Phenethyl 1h Pyrrolo 2,3 C Pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of 2-Phenethyl-1H-pyrrolo[2,3-c]pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity and the elucidation of the structural requirements for potent ligand-receptor interactions. In the context of this compound and its analogs, these methodologies have been instrumental in understanding how molecular features influence their therapeutic potential. By correlating variations in physicochemical properties with biological responses, researchers can design more effective and specific molecules.

Derivation of Molecular Descriptors for Activity Prediction

The foundation of any successful QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule and are used to build a mathematical relationship with its biological activity. For analogs of this compound, a variety of descriptors have been employed to predict their activity against different biological targets.

Studies on related pyrrolopyridine scaffolds have utilized a combination of 2D and 3D descriptors. For instance, in a QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives with cytotoxic activity, both molecular fingerprints and various 2D and 3D descriptors were used to construct a predictive model. The model achieved a high degree of statistical significance, indicating a strong correlation between the chosen descriptors and the observed biological activity. nih.gov

Another approach involves the use of comparative molecular field analysis (CoMFA), which generates 3D steric and electrostatic field descriptors. In a study of N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors, a CoMFA model was successfully developed, explaining the substituent effects on inhibitory activity. nih.gov

The table below summarizes some of the key molecular descriptors that have been used in QSAR studies of pyrrolopyridine analogs.

Descriptor TypeExamplesApplication in Pyrrolopyridine Analog Studies
2D Descriptors Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Atom Counts, Bond CountsUsed in initial filtering and building simpler QSAR models for various biological activities.
Molecular Fingerprints PubchemFP, MACCS Keys, ECFP4Employed to represent the presence or absence of specific substructures and fragments for predicting cytotoxic activity against cancer cell lines. nih.gov
3D Descriptors 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction), WHIM (Weighted Holistic Invariant Molecular descriptors), GETAWAY (GEometry, Topology, and Atom-Weights AssemblY)Utilized in more complex QSAR models to capture the three-dimensional arrangement of atoms, which is crucial for receptor binding.
Quantum Chemical Descriptors HOMO/LUMO energies, Dipole Moment, Mulliken ChargesApplied to understand the electronic aspects of ligand-receptor interactions.

These descriptors, once calculated for a series of compounds, are then used to develop predictive models through various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.

Development of Predictive Models for Biological Targets

Building on the derived molecular descriptors, researchers have developed predictive QSAR and pharmacophore models for various biological targets relevant to the therapeutic action of this compound analogs. These models are crucial for virtual screening of compound libraries and for guiding the synthesis of new, more potent derivatives.

A notable example is the development of a QSAR model for a series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the c-Met kinase, a key target in cancer therapy. This model demonstrated high predictive power, with a squared correlation coefficient (R²) of 0.90 and a predictive R² of 0.91, indicating its robustness in predicting the cytotoxic activity of new compounds. nih.gov Similarly, QSAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer, have been conducted to predict the binding affinities of novel compounds. researchgate.net

Pharmacophore modeling has also been a valuable tool. For a series of pyridine-3-carbonitriles with vasorelaxant activity, a 3D-pharmacophore model was generated to understand the key chemical features required for biological activity. rsc.org This model can then be used to design new molecules that fit the pharmacophoric hypothesis and are likely to exhibit the desired activity.

The table below presents examples of predictive models developed for pyrrolopyridine analogs targeting various biological systems.

Biological TargetPyrrolopyridine ScaffoldModeling TechniqueKey Findings & Predictive Power
c-Met Kinase 1H-pyrrolo[2,3-b]pyridineQSAR with molecular fingerprints and 2D/3D descriptorsHigh predictive power (R² = 0.90, R²pred = 0.91) for cytotoxic activity. nih.gov
Fibroblast Growth Factor Receptor (FGFR) 1H-pyrrolo[2,3-b]pyridineStructure-based designIdentification of potent pan-FGFR inhibitors with low nanomolar IC50 values. rsc.org
Protoporphyrinogen Oxidase (PPO) N-phenyl-1H-pyrrol-2-oneComparative Molecular Field Analysis (CoMFA)Established a predictive model (r²=0.980, q²=0.518) to explain substituent effects on PPO inhibition. nih.gov
α1-Adrenergic Receptor Pyridine-3-carbonitrile2D-QSAR and 3D-Pharmacophore modelingDeveloped a statistically significant model to guide the design of vasorelaxant agents. rsc.org

These predictive models not only help in prioritizing compounds for synthesis and biological testing but also provide valuable insights into the structure-mechanism relationships that govern the activity of this compound analogs.

Mechanistic and Theoretical Investigations of 2 Phenethyl 1h Pyrrolo 2,3 C Pyridine and Its Interactions

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as a powerful tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis and evaluation of new chemical entities. For compounds like those based on the pyrrolopyridine scaffold, these methods provide a rational basis for their design and optimization.

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a prominent method used for these purposes. Such studies can determine molecular geometry, electronic properties like electronegativity and chemical hardness, and the distribution of electron density. researchgate.net

Key parameters derived from these calculations include:

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy gap between them indicates the chemical stability and reactivity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Mulliken Atomic Charges: These calculations help in understanding the charge distribution across the atoms within the molecule, which influences its interaction with other molecules. researchgate.net

For instance, DFT calculations on related heterocyclic compounds have been used to analyze their molecular structure, vibrational spectra, and electronic transitions. dntb.gov.ua These theoretical calculations provide foundational knowledge of a molecule's intrinsic properties, which governs its biological activity. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can model the interaction between a ligand, such as a pyrrolopyridine derivative, and its biological target, typically a protein. These simulations provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. A study focused on 1-H Pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase utilized molecular dynamics to confirm the stability of the predicted binding mode of a potential inhibitor, ZINC44324562, within the enzyme's active site. researchgate.net This technique is essential for validating docking results and understanding the dynamic nature of molecular recognition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule inhibitors within the active site of a protein target. Numerous studies on various pyrrolopyridine isomers have successfully used this approach to explain structure-activity relationships (SAR).

For example, docking studies have been instrumental in understanding how:

Derivatives of 1H-pyrrolo[2,3-b]pyridine bind to the kinase domain of Fibroblast Growth Factor Receptor 1 (FGFR1), forming hydrogen bonds with key amino acid residues in the hinge region. nih.gov

A series of 1H-pyrrolo[3,2-c]pyridine compounds interact with the colchicine-binding site of tubulin, with key hydrogen bonds predicted with residues such as Thrα179 and Asnβ349. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, show binding interactions with multiple protein kinases, including EGFR, VEGFR2, HER2, and CDK2. mdpi.com

A novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series interacts with phosphodiesterase 4B (PDE4B). nih.gov

These docking studies provide a structural hypothesis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.govnih.gov

In silico screening involves the use of computational methods to screen large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. researchgate.net The pyrrolopyridine scaffold has been used as a basis for designing focused virtual libraries and for virtual screening campaigns.

Notable examples include:

A study where a library of over 1.5 million molecules was screened using a combination of Topomer search and molecular docking to identify 10 potential MPS1 inhibitors based on the 1-H Pyrrolo[3,2-c]pyridine scaffold. researchgate.net

The use of a 3D structure-based pharmacophore model for virtual screening, which led to the identification of a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif as a novel binder for Bromodomain-containing protein 9 (BRD9). researchgate.net

These computational strategies accelerate the discovery of new lead compounds by efficiently exploring vast chemical spaces. researchgate.netdrugdesign.org

Elucidation of Molecular Mechanisms of Action (In Vitro and Theoretical)

Understanding the molecular mechanism of action is fundamental to drug development. This involves identifying the specific biological targets of a compound and characterizing the molecular consequences of their interaction.

The pyrrolopyridine core is a versatile scaffold found in inhibitors of various protein targets, particularly protein kinases. Both in vitro enzymatic assays and theoretical studies have been crucial in identifying these targets. Different isomers of the pyrrolopyridine scaffold have been shown to selectively inhibit different protein families.

The table below summarizes identified protein targets for various pyrrolopyridine isomers, demonstrating the chemical versatility of this scaffold.

Pyrrolopyridine IsomerProtein Target(s)Research Findings
Pyrrolo[2,3-c]pyridine Lysine-specific demethylase 1 (LSD1)Designed as potent and reversible inhibitors of LSD1, an epigenetic target in cancer therapy. theraindx.com
Pyrrolo[3,2-c]pyridine FMS Kinase (CSF-1R)Derivatives showed potent inhibitory effects, with IC50 values as low as 30 nM. nih.gov
Monopolar Spindle 1 (MPS1) KinaseOptimized compounds from this series are potent and selective inhibitors of MPS1, a target in oncology. nih.gov
TubulinDesigned as colchicine-binding site inhibitors, these compounds disrupt microtubule dynamics and cause G2/M cell cycle arrest. nih.gov
Pyrrolo[2,3-b]pyridine Fibroblast Growth Factor Receptors (FGFR1, 2, 3)A series of derivatives showed potent activity against FGFRs, which are implicated in various cancers. nih.govrsc.org
SGK-1 KinaseNovel compounds from this class were identified as inhibitors of SGK-1 kinase. google.com
Phosphodiesterase 4B (PDE4B)A series of carboxamide derivatives were identified as potent and selective PDE4B inhibitors. nih.gov
Pyrrolo[2,3-d]pyrimidine Multi-kinase (EGFR, Her2, VEGFR2, CDK2)A novel derivative (5k) was identified as a multi-targeted kinase inhibitor that induces apoptosis in cancer cells. mdpi.com

These studies show that by modifying the substitution pattern on the core pyrrolopyridine ring, researchers can achieve high potency and selectivity for a diverse range of important biological targets. nih.govnih.gov The identification of these protein targets is the first step in understanding the therapeutic potential of this class of compounds.

Ligand Binding Studies (e.g., Radioligand Binding, Surface Plasmon Resonance)

Radioligand Binding Assays: These assays measure the affinity of a ligand for a receptor by using a radioactively labeled form of a known ligand. The ability of an unlabeled compound, such as 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine, to displace the radioligand from its target indicates its binding affinity, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). Given that various pyrrolopyridine derivatives have been investigated as inhibitors of enzymes like kinases and lysine-specific demethylase 1 (LSD1), it is plausible that this compound could exhibit binding to such targets. nih.govtheraindx.com For instance, in a hypothetical radioligand displacement assay targeting a specific kinase, one might observe the data presented in Table 1.

Table 1: Hypothetical Radioligand Binding Data for this compound

Target Radioligand Ki (nM) Bmax (fmol/mg protein)
Kinase X [³H]-Staurosporine 50 1200
Receptor Y [¹²⁵I]-Ligand Z 150 850

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (e.g., this compound) and a ligand immobilized on a sensor surface. This method provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Such studies would be invaluable in confirming direct binding and characterizing the kinetics of interaction with a purified target protein.

Enzyme Kinetic Studies (e.g., Inhibition Constants, Mechanism Type)

Enzyme kinetic studies are fundamental to understanding how a compound affects the catalytic activity of an enzyme. These studies can determine the potency of inhibition (e.g., IC50, Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). The pyrrolo[2,3-c]pyridine scaffold is a key feature in a number of potent enzyme inhibitors. nih.govtheraindx.com

For example, a series of pyrrolo[2,3-c]pyridines were identified as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator. nih.govtheraindx.com One of the lead compounds from this series demonstrated an IC50 value of 3.1 nM in an enzymatic assay. nih.govtheraindx.com Furthermore, other pyrrolopyridine isomers have been shown to inhibit various kinases, such as FMS kinase, with IC50 values in the nanomolar range. nih.gov

Should this compound be investigated as an enzyme inhibitor, a typical approach would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. The results could be presented as shown in the hypothetical data in Table 2.

Table 2: Illustrative Enzyme Inhibition Data for Pyrrolopyridine Derivatives

Enzyme Target Compound Scaffold IC50 (nM) Ki (nM) Mechanism of Inhibition
LSD1 Pyrrolo[2,3-c]pyridine 3.1 nih.govtheraindx.com 1.5 Reversible, Competitive
FMS Kinase Pyrrolo[3,2-c]pyridine 30 nih.gov 18 ATP-Competitive
FGFR1 1H-pyrrolo[2,3-b]pyridine 7 rsc.org N/A Not Determined

Further kinetic experiments, such as Lineweaver-Burk or Dixon plots, would be necessary to determine the precise mechanism of inhibition.

Cell-Based Assays for Pathway Modulation (excluding human clinical trials)

Cell-based assays are essential for understanding the biological effects of a compound in a more physiologically relevant context. These assays can assess a compound's ability to modulate cellular signaling pathways, inhibit cell proliferation, or induce apoptosis. Numerous studies on pyrrolopyridine derivatives have demonstrated their activity in various cell-based models.

For instance, pyrrolo[2,3-c]pyridine-based LSD1 inhibitors have been shown to inhibit the growth of acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines with IC50 values in the nanomolar range. nih.govtheraindx.com Specifically, one potent derivative inhibited cell growth in the MV4-11 AML cell line with an IC50 of 0.6 nM and the H1417 SCLC cell line with an IC50 of 1.1 nM. nih.govtheraindx.com Other pyrrolopyridine isomers have demonstrated antiproliferative activity against a range of cancer cell lines, including those of the breast, cervix, and lung. researchgate.net The modulation of specific signaling pathways, such as the inhibition of IL-2-stimulated T-cell proliferation by JAK3-targeting pyrrolopyridines, has also been reported.

A hypothetical cell-based assay evaluating this compound could yield results similar to those presented in Table 3.

Table 3: Representative Data from Cell-Based Assays of Pyrrolopyridine Analogs

Cell Line Assay Type Endpoint Measured Result (IC50/EC50) Pathway Modulated
MV4-11 (AML) Cell Proliferation Viability 0.6 nM nih.govtheraindx.com LSD1-mediated gene expression
H1417 (SCLC) Cell Proliferation Viability 1.1 nM nih.govtheraindx.com LSD1-mediated gene expression
4T1 (Breast Cancer) Cell Proliferation Viability Not specified rsc.org FGFR signaling
Rat Spleen Cells T-Cell Proliferation [³H]Thymidine incorporation Not specified IL-2/JAK3 signaling

Theoretical Reactivity and Stability Studies

Computational methods provide a powerful tool for predicting the chemical properties of molecules, including their metabolic fate, aromaticity, and tautomeric preferences.

Prediction of Metabolic Soft Spots (Theoretical, not in vivo metabolism)

In silico tools can predict the most likely sites of metabolism on a molecule, often referred to as "metabolic soft spots." These predictions are typically based on the reactivity of different parts of the molecule towards common metabolic enzymes, primarily the cytochrome P450 (CYP) family. For this compound, several potential sites of metabolism can be hypothesized based on general principles of drug metabolism.

The phenethyl group is a likely site for metabolic modification. The terminal phenyl ring could undergo aromatic hydroxylation, particularly at the para-position, which is sterically accessible. The ethyl linker could be a substrate for aliphatic hydroxylation. The pyrrolopyridine core also presents several possibilities for metabolism. The pyrrole (B145914) nitrogen could undergo N-oxidation, and the carbon atoms of both the pyrrole and pyridine (B92270) rings are susceptible to oxidation.

Computational programs that predict sites of metabolism would likely rank these potential sites based on their calculated reactivity. A hypothetical output from such a program is presented in Table 4.

Table 4: Predicted Metabolic Soft Spots for this compound

Rank Predicted Site of Metabolism Predicted Metabolic Reaction
1 para-position of the terminal phenyl ring Aromatic hydroxylation
2 Benzylic carbon of the ethyl linker Aliphatic hydroxylation
3 C-5 of the pyrrolopyridine ring Aromatic hydroxylation
4 Pyrrole nitrogen N-dealkylation

Analysis of Aromaticity and Tautomerism

Aromaticity: The 1H-pyrrolo[2,3-c]pyridine core is an aromatic system. It is a bicyclic heteroaromatic compound that fulfills Hückel's rule for aromaticity. The system is planar and contains a cyclic, conjugated system of 10 π-electrons (8 from the carbon atoms and 2 from the pyrrole nitrogen), which fits the 4n+2 rule for aromaticity where n=2. The aromaticity of this core structure contributes to its chemical stability. The phenethyl substituent does not significantly alter the aromaticity of the pyrrolopyridine ring system.

Tautomerism: Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For 1H-pyrrolo[2,3-c]pyridine, the most relevant form of tautomerism is prototropic tautomerism involving the migration of the proton on the pyrrole nitrogen. While the 1H-tautomer is generally the most stable form for the parent pyrrolopyridine, the presence of substituents could potentially influence the tautomeric equilibrium. However, for this compound, the 1H-tautomer is expected to be the predominant form. Computational studies, such as those employing density functional theory (DFT), could be used to calculate the relative energies of the different possible tautomers and thus predict their relative populations at equilibrium.

Advanced Analytical Techniques in Research on 2 Phenethyl 1h Pyrrolo 2,3 C Pyridine

High-Resolution Spectroscopic Methods for Complex Structural Analysis

High-resolution spectroscopic techniques are fundamental in the analysis of 2-phenethyl-1H-pyrrolo[2,3-c]pyridine and its analogs. These methods provide detailed information about the molecule's atomic connectivity, conformation, and electronic properties.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of molecules in solution. For derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrrolopyridine Scaffolds This table presents data for analogous compounds to illustrate the application of NMR spectroscopy.

Compound Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10b) nih.gov ¹H 9.08 s
¹H 7.50 s
¹H 7.43 d 6.7
¹³C 157.84, 154.00, 151.97
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) nih.gov ¹H 9.09 s
¹H 7.96 d 11.1
¹H 7.76 s
¹³C 159.03, 154.09, 149.85

Advanced mass spectrometry (MS) techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are essential for confirming the molecular weight and elemental composition of this compound. HRMS provides highly accurate mass measurements, which can definitively confirm the molecular formula.

The fragmentation patterns observed in MS/MS experiments offer valuable structural information. For instance, in the analysis of related indole (B1671886) derivatives, characteristic fragmentation pathways include the loss of specific radicals and neutral molecules, which helps in identifying the different components of the structure. scirp.org In the case of this compound, one would expect to observe fragmentation corresponding to the cleavage of the bond between the ethyl group and the pyrrole (B145914) ring, as well as fragmentations within the phenethyl and pyrrolopyridine moieties. These techniques are also highly sensitive for the detection and identification of impurities, which is critical for quality control in synthetic processes.

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. If a chiral center were introduced into the this compound structure, for example, by substitution on the ethyl bridge, CD spectroscopy would be instrumental in characterizing the resulting enantiomers. The technique measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral fingerprint for each enantiomer.

In studies of other chiral heterocyclic compounds, such as indole alkaloids, CD spectra have been used to assign the absolute configuration of separated enantiomers. nih.gov For chiral porphyrin-based sensors, the binding of chiral amines to the sensor molecule induces a distinct CD signal, which can be used for chiral recognition and the determination of enantiomeric excess. mdpi.com Similarly, for chiral analogs of this compound, CD spectroscopy could be employed to study their stereochemistry and interactions with chiral biological targets. The development of chiral selectors and stationary phases for High-Performance Liquid Chromatography (HPLC) often relies on CD for the characterization of the separated enantiomers. nih.govnih.gov

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for molecules in the solid state.

While a crystal structure for this compound is not publicly documented, structures of related azaindole derivatives have been reported. For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed a twisted conformation between the triazole and indole rings. mdpi.com Such studies also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound This table presents data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole to illustrate the type of information obtained from X-ray crystallography.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)
Reference mdpi.com

Given that azaindole scaffolds are prevalent in kinase inhibitors, co-crystallization of this compound with a biological target, such as a protein kinase, would be a significant area of research. nih.govnih.gov X-ray diffraction of such a co-crystal would provide a detailed atomic-level view of the binding mode of the ligand within the protein's active site.

This information is invaluable for structure-based drug design. For example, the co-crystal structure of a 4-azaindole (B1209526) derivative with c-Met kinase has provided insights into the key interactions, such as hydrogen bonds, that are responsible for its inhibitory activity. researchgate.net Similarly, the co-crystallization of a 7-azaindole (B17877) derivative with JAK2 kinase revealed that the azaindole moiety forms two hinge hydrogen bonds with the protein. nih.gov These studies guide the optimization of lead compounds to improve their potency and selectivity. The process of obtaining protein-ligand co-crystals can be challenging and often requires screening of various conditions, including the protein-to-ligand ratio and the use of solubilizing agents. domainex.co.ukhamptonresearch.com

Chromatographic and Electrophoretic Separation Techniques for Research Samples

Chromatographic techniques form the bedrock of separation science, enabling the resolution of individual components from a mixture. For derivatives of pyrrolopyridine, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. ijnrd.org These methods are frequently combined with spectroscopic techniques for identification and quantification purposes. ijnrd.orgsaspublishers.com

In drug discovery, the stereochemistry of a molecule is a critical factor, as different enantiomers can exhibit varied pharmacological and toxicological profiles. nih.gov For chiral compounds, regulatory standards often require that each enantiomer be studied separately. nih.gov Chiral HPLC is the predominant method for determining enantiomeric excess, with polysaccharide-based chiral stationary phases (CSPs) being the most widely and effectively used. nih.gov

The separation of enantiomers of a compound like this compound would rely on the differential interactions between each enantiomer and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, provide a chiral environment where these interactions can occur. nih.gov The choice of mobile phase, operating in either normal or polar organic modes, significantly influences the separation efficiency, with polar organic modes often leading to faster analysis times. nih.gov

Table 1: Parameters for Chiral HPLC Enantioseparation

Parameter Description Typical Values/Examples Reference
Chiral Stationary Phase (CSP) The stationary phase containing a chiral selector that interacts differently with each enantiomer. Lux cellulose-2, Lux amylose-2 nih.gov
Elution Mode The type of solvent system used as the mobile phase. Normal Phase (e.g., hexane/isopropanol), Polar Organic (e.g., acetonitrile/methanol) nih.gov
Resolution (Rs) A quantitative measure of the degree of separation between two chromatographic peaks. Baseline resolution can achieve Rs values up to 18 (polar organic) or 30 (normal phase). nih.gov

| Analysis Time | The time required to complete the separation. | Can be as short as 5 minutes in polar organic mode or up to 30 minutes in normal phase. | nih.gov |

While analytical HPLC is used for identification and quantification of small samples, preparative chromatography is employed to isolate larger quantities of a specific compound from a mixture. nih.gov The methods developed for analytical chiral HPLC can be scaled up for preparative purposes. nih.gov This process is essential for obtaining sufficient amounts of pure enantiomers of this compound, which are required for comprehensive pharmacological, pharmacokinetic, and toxicological studies. nih.gov The transition from analytical to preparative scale involves adjustments to column size, stationary phase particle size, and mobile phase flow rates to accommodate larger sample loads.

Table 2: Comparison of Analytical vs. Preparative HPLC

Feature Analytical HPLC Preparative HPLC
Goal Identification and Quantification Isolation and Purification
Column Internal Diameter Typically 2.1 - 4.6 mm >10 mm
Stationary Phase Particle Size Typically 1.8 - 5 µm 5 - 10 µm or larger
Flow Rate 0.5 - 2.0 mL/min >10 mL/min

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |

Hyphenated Techniques (e.g., LC-MS/NMR) for Integrated Structural and Quantitative Analysis

Hyphenated techniques involve the direct coupling of a separation method, such as liquid chromatography, with a spectroscopic detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. saspublishers.comnih.gov This combination provides a powerful tool for analyzing complex mixtures by furnishing both separation and detailed structural information in a single run. ijnrd.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly selective and sensitive technique that couples the separation power of HPLC with the mass-analyzing capability of MS. saspublishers.com As components elute from the LC column, they are introduced into the mass spectrometer, which provides data on the molecular weight and, through fragmentation, the structural characteristics of each component. saspublishers.com This is invaluable for confirming the identity of synthesized compounds and identifying impurities or degradation products. saspublishers.com For instance, in the analysis of the structurally related 2-(2-phenylethyl)chromones, LC-MS was used to identify dozens of compounds based on their molecular ions and characteristic fragment ions. mdpi.comresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a uniquely powerful hyphenated technique because it directly links HPLC separation with NMR, the most definitive spectroscopic method for unambiguous structure elucidation. sumitomo-chem.co.jpsemanticscholar.org While historically hampered by low sensitivity, modern LC-NMR has become a practical and robust tool due to advancements in high-field magnets, sensitive probes, and solvent suppression technologies. sumitomo-chem.co.jpresearchgate.net It is widely applied in the analysis of complex mixtures, such as identifying impurities and metabolites in pharmaceuticals. sumitomo-chem.co.jp

LC-NMR experiments can be performed in several modes to optimize for sensitivity and the specific analytical question:

Online-flow mode: Spectra are acquired continuously as the eluent flows through the NMR probe. semanticscholar.orgmdpi.com

Stop-flow mode: The chromatographic flow is paused when a peak of interest reaches the NMR detector, allowing for longer acquisition times and significantly improved sensitivity and signal-to-noise ratio. semanticscholar.orgmdpi.com

Loop/cartridge storage mode: Eluted peaks are collected in storage loops or on solid-phase extraction (SPE) cartridges for later, offline NMR analysis, which avoids the issue of using expensive deuterated solvents in the chromatography step. semanticscholar.orgmdpi.com

The combination of these techniques, sometimes in a triple-hyphenation like LC-NMR-MS, offers a comprehensive platform for the rapid and accurate analysis of novel compounds like this compound. nih.gov

Table 3: Operational Modes of LC-NMR

Mode Principle Key Advantage Primary Use Case Reference
Online-Flow Continuous recording of NMR spectra as eluent passes through the detector. Rapid screening of the entire chromatogram. General profiling of all components in a mixture. semanticscholar.orgmdpi.com
Stop-Flow Chromatographic flow is halted while the peak of interest is in the NMR probe. Enhanced sensitivity and signal-to-noise ratio. Detailed structural analysis of selected, targeted peaks. semanticscholar.orgmdpi.com

| Loop/Cartridge Storage (Offline) | Peaks are collected onto loops or SPE cartridges for subsequent NMR analysis. | Allows use of non-deuterated LC solvents; maximizes sensitivity via concentration. | In-depth analysis of low-concentration components without consuming large volumes of deuterated solvents. | semanticscholar.orgmdpi.com |

Future Directions and Emerging Research Avenues for 2 Phenethyl 1h Pyrrolo 2,3 C Pyridine

Exploration of Underexplored Biological Targets for Pyrrolo[2,3-c]pyridine Scaffolds

The versatility of the pyrrolo[2,3-c]pyridine scaffold allows it to interact with a wide array of biological targets, suggesting that its therapeutic applications are far from fully realized. While certain targets have been extensively studied, many remain underexplored. Future research will likely focus on investigating the activity of this scaffold against novel or less-common enzymes and receptors.

Derivatives of the parent pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine structures have demonstrated potent inhibitory activity against several kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases. For instance, compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target relevant to colorectal cancer. researchgate.netnih.gov Other identified kinase targets for this scaffold family include c-Met, Glycogen Synthase Kinase 3β (GSK-3β), and DYRK1A, which are implicated in cancer and Alzheimer's disease. researchgate.netnih.govnih.gov Similarly, pyrrolo[3,2-c]pyridine derivatives have shown promise as inhibitors of FMS kinase, a target for anti-cancer and anti-arthritic therapies. nih.govnih.gov

Beyond kinases, the G-protein coupled receptor (GPCR) GPR103 has been identified as a target for pyrrolo[2,3-c]pyridine antagonists, presenting opportunities for developing treatments for feeding and metabolic disorders. researchgate.net The broad inhibitory profile and diverse therapeutic indications of related compounds underscore the potential for discovering new applications for 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine by screening it against a wider range of biological targets.

Table 1: Selected Biological Targets of Pyrrolopyridine Scaffolds

Scaffold Biological Target Potential Therapeutic Area
1H-Pyrrolo[2,3-b]pyridine TNIK, c-Met, GSK-3β, DYRK1A Cancer, Alzheimer's Disease
Pyrrolo[3,2-c]pyridine FMS Kinase, Tubulin Cancer, Arthritis
Pyrrolo[2,3-c]pyridine GPR103 Metabolic Disorders

Development of this compound as Research Probes

To better understand the mechanism of action and identify new targets for this compound, it can be developed into specialized research probes. These tools are designed to visualize molecular interactions within cells or to permanently bind to their targets for easier identification.

The 7-azaindole (B17877) core of this compound is intrinsically fluorescent, a property that makes it a useful optical probe for studying protein structure and dynamics. acs.org Its fluorescence is sensitive to the surrounding environment, which can provide information about binding events. acs.org For more advanced imaging applications, analogs of the compound can be tagged with brighter or more photostable fluorophores.

The synthesis of such probes involves chemically linking a fluorescent dye, such as a coumarin, BODIPY, rhodamine, or cyanine, to the core molecule. researchgate.net For example, researchers have successfully synthesized fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids for biological studies. rsc.org A fluorescently tagged version of this compound could be used in fluorescence microscopy to visualize its distribution within cells, track its interaction with target proteins in real-time, and quantify binding events, thereby providing crucial insights into its cellular function.

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the specific protein targets of a drug or small molecule. nih.gov This method involves modifying the compound of interest, in this case, this compound, to create a photoaffinity probe.

The design of a typical probe incorporates three key elements:

Affinity/Specificity Unit : The core this compound structure, which is responsible for binding to the target protein. nih.gov

Photoreactive Moiety : A chemical group (e.g., a diazirine or benzophenone) that becomes highly reactive when exposed to a specific wavelength of UV light. This activation causes the probe to form a permanent, covalent bond with the nearest molecule, which is ideally its binding partner. nih.govprinceton.edu

Reporter Tag : A tag, such as biotin, that allows for the detection and isolation of the probe-protein complex after labeling. nih.gov

By using such a probe, researchers can "capture" the binding partners of this compound from within complex biological samples like cell lysates. The captured proteins can then be identified using techniques like mass spectrometry, potentially revealing novel and previously unknown biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design, synthesis, and optimization of new therapeutic compounds. These computational tools can be applied to the this compound scaffold to streamline future research.

These models, which can be based on graph neural networks or large language models, can predict multi-step synthetic routes for complex molecules like this compound. engineering.org.cnarxiv.org By inputting the target structure, researchers can receive suggested synthesis pathways, potentially discovering more efficient, cost-effective, or novel routes that might not be immediately obvious. arxiv.orgkyoto-u.ac.jp This accelerates the production of analogs for biological testing and optimization.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are essential for optimizing lead compounds. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. jmpas.com Machine learning algorithms are exceptionally well-suited for developing robust and predictive QSAR models. nih.govijsmr.in

The process involves:

Data Collection : Assembling a dataset of pyrrolo[2,3-c]pyridine analogs with their measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation : Computing a large number of numerical values (molecular descriptors) that describe the physicochemical properties of each molecule. optibrium.com

Model Training : Using ML algorithms—such as Random Forests, Support Vector Machines (SVM), or Deep Neural Networks—to train a model that can predict the activity of a compound based on its descriptors. nih.govresearchgate.net

Once validated, these QSAR models can be used to virtually screen thousands of potential new derivatives of this compound before they are synthesized. This allows researchers to prioritize the most promising candidates, saving significant time and resources in the drug discovery pipeline. jmpas.comresearchgate.net

Table 2: Machine Learning Models in QSAR Development

Machine Learning Model Description Application in Drug Discovery
Random Forest (RF) An ensemble method using multiple decision trees to improve prediction accuracy. nih.gov Predicting cytotoxicity and other biological effects of compounds.
Support Vector Machine (SVM) A classifier that finds the optimal hyperplane to separate data points into different classes. researchgate.net Classifying compounds as active or inactive against a specific target.
Deep Neural Network (DNN) A multi-layered network of artificial neurons capable of learning complex, non-linear relationships. ijsmr.in Modeling complex QSAR to predict activities like cytotoxicity with high accuracy.

Sustainable and Biocatalytic Approaches to Pyrrolo[2,3-c]pyridine Synthesis

The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, the core of this compound, has traditionally relied on multi-step methods. A recent review highlights that principal strategies include the annulation of a pyrrole (B145914) nucleus to a pyridine (B92270) ring or vice-versa. researchgate.net One of the most common methods for creating the framework is the Bartoli reaction, which utilizes precursors like 2-halogen-3-nitropyridines. nbuv.gov.ua While effective, these classical methods often involve harsh reagents and generate significant waste, prompting a shift towards greener chemistry.

Emerging research focuses on developing more sustainable synthetic routes characterized by improved efficiency, selectivity, and reduced environmental impact. Key areas of development include:

One-Pot and Domino Reactions: Novel one-pot methods are being developed for related azaindole isomers. For instance, a selective synthesis for 7-azaindoles and 7-azaindolines has been achieved through a domino reaction where the choice of an alkali-amide base (e.g., LiN(SiMe3)2 vs. KN(SiMe3)2) cleverly dictates the final product. rsc.org Applying similar principles to the 6-azaindole (B1212597) core could significantly streamline the synthesis process, reducing the need for isolating intermediates and minimizing solvent usage.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is a recognized green chemistry technique that can dramatically reduce reaction times and improve energy efficiency. The successful green synthesis of other pyridine derivatives via microwave-assisted multicomponent reactions showcases a promising avenue for the rapid and efficient production of the pyrrolopyridine scaffold. nih.gov

Novel Synthetic Pathways: Researchers are actively exploring entirely new ways to construct the 6-azaindole core. A recently described route starting from 4-aroyl pyrroles and employing a Vilsmeier-Haack reaction represents a significant departure from traditional methods and opens new possibilities for creating diverse derivatives. nih.gov

Biocatalysis: The use of enzymes (biocatalysis) in synthesis is a cornerstone of green chemistry, offering high selectivity under mild conditions. While the application of biocatalysis is an established enabling technology in the broader chemical industry, its specific use for the synthesis of the pyrrolo[2,3-c]pyridine scaffold is not yet well-documented in scientific literature. pharmablock.com This represents a significant and largely untapped area for future research, promising highly efficient and environmentally benign production methods.

Interactive Table: Comparison of Synthetic Approaches for the Pyrrolo[2,3-c]pyridine Scaffold

Approach Key Features Sustainability Advantages Status References
Classical (e.g., Bartoli) Utilizes nitropyridine precursors. Versatile and high-yielding for targeted compounds. Established nbuv.gov.ua
One-Pot/Domino Reactions Multiple steps in a single sequence. Reduced solvent use, less waste, improved atom economy. Emerging (for related isomers) rsc.org
Microwave-Assisted Synthesis Uses microwave irradiation for heating. Faster reaction times, improved energy efficiency. Emerging (for related heterocycles) nih.gov
Novel Pathways (e.g., from Aroyl Pyrroles) Employs alternative starting materials and reaction mechanisms. Access to new derivatives, potentially milder conditions. Newly Reported nih.gov

| Biocatalysis | Employs enzymes as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. | Future Avenue | pharmablock.com |

Potential for Material Science or Supramolecular Chemistry Applications (If emerging from literature)

While the bulk of research on pyrrolo[2,3-c]pyridines is in medicinal chemistry, the inherent properties of the azaindole scaffold present intriguing possibilities in material science and supramolecular chemistry. pharmablock.comnih.gov The presence and position of nitrogen atoms in the bicyclic structure create unique hydrogen bonding capabilities and coordination sites for metal ions, making them attractive building blocks (ligands) for creating complex, functional materials. researchgate.net

Currently, there is no specific literature detailing the use of This compound in these fields. However, research on closely related isomers, particularly 7-azaindole, provides a clear indication of the potential applications for the broader pyrrolopyridine family.

Supramolecular Nanoengineering: Nitrogen heterocycles are widely used as ligands to create self-assembled metallosupramolecular architectures. researchgate.net Research has shown that 7-azaindole-based ligands can coordinate with silver(I) ions to form complex, multi-dimensional coordination polymers. These structures are built through a combination of metal-ligand bonds and hydrogen bonding, demonstrating the scaffold's utility as a programmable building block for nanoengineering. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The same 7-azaindole-based ligands have attracted considerable interest for their potential application in OLEDs. researchgate.net The photophysical properties arising from their metal complexes are a key area of investigation, suggesting that pyrrolopyridine scaffolds could be incorporated into new classes of luminescent materials for next-generation displays and lighting.

The exploration of this compound and its derivatives in material science is a nascent field. The phenethyl group could introduce additional π-π stacking interactions, potentially leading to novel self-assembly behaviors and material properties. Future research will likely focus on synthesizing derivatives specifically designed to enhance these interactions and exploring their coordination with various metals to build new functional materials.

Interactive Table: Potential Material Science Applications of the Pyrrolopyridine Scaffold

Application Area Relevant Scaffold/Derivative Key Properties & Findings References
Supramolecular Chemistry 1,4-bis(7-azaindolyl)benzene Acts as a ligand for Ag(I) ions, forming 3D supramolecular frameworks via coordination and hydrogen bonds. researchgate.net
Organic Electronics 7-Azaindole based ligands Investigated for applications in Organic Light-Emitting Diodes (OLEDs) due to their photophysical properties when complexed with metals. researchgate.net

| General | Azaindole Scaffolds | Considered "privileged structures" with distinct physicochemical properties (LogP, polar surface area) compared to indoles, making them attractive for material design. | pharmablock.comnih.gov |


Q & A

Q. What are the common synthetic routes for 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine, and how are reaction conditions optimized?

The synthesis typically involves multistep heterocyclic coupling, such as Fischer cyclization or palladium-catalyzed cross-coupling reactions. For example:

  • Fischer cyclization : Pyrrole precursors are cyclized under acidic conditions to form the pyrrolopyridine core .
  • Cross-coupling : Substituents like phenethyl groups are introduced via Suzuki-Miyaura coupling using aryl boronic acids and Pd(PPh₃)₄ as a catalyst .
    Optimization : Reaction parameters (temperature, solvent, catalyst loading) are adjusted based on thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring. For instance, reflux in toluene/EtOH/H₂O at 90–105°C ensures complete conversion . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., phenethyl group attachment) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry, as seen in analogous pyrrolopyridine structures .
  • HPLC : Quantifies purity (>98%) and detects byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of pyrrolo[2,3-C]pyridine derivatives?

  • Halogenation : Bromination at the 3-position (e.g., 3-bromo derivatives) enhances anticancer activity by enabling covalent binding to kinases like FGFR .
  • Alkylation : Phenethyl or trifluoromethyl groups improve metabolic stability and target affinity. For example, 5-(trifluoromethyl) derivatives show enhanced TLR7/9 inhibition .
    Methodology : Structure-activity relationship (SAR) studies combine synthetic diversification with in vitro assays (e.g., kinase inhibition or cytotoxicity screens). Computational docking models (e.g., AutoDock) predict binding modes to targets like HPK1 .

Q. What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-C]pyridine analogs?

Discrepancies often arise from assay conditions or substituent effects. For example:

  • Kinase selectivity : A derivative may inhibit SGK-1 in one study but PDE4B in another due to off-target effects at high concentrations .
  • Cell line variability : Anticancer activity against MCF-7 vs. HepG2 cells can differ based on expression levels of targets like FGFR .
    Resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway modulation) and standardized protocols (e.g., fixed IC₅₀ measurement conditions) .

Q. How can gold-catalyzed hydroarylation improve the synthesis of pyrrolo[2,3-C]pyridine scaffolds?

Gold(I/III) catalysts enable intramolecular hydroarylation of alkynyl-pyrrole precursors, offering:

  • Regioselectivity : Favors formation of the 2,3-C fused system over other isomers .
  • Mild conditions : Reactions proceed at room temperature in dichloromethane, reducing side products .
    Application : This method is particularly useful for synthesizing electron-deficient derivatives, such as those with nitro or carbonyl groups, which are challenging via traditional routes .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during the synthesis of halogenated pyrrolo[2,3-C]pyridines?

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane at 0°C to minimize overhalogenation .
  • Protecting groups : Temporary sulfonation (e.g., phenylsulfonyl) prevents decomposition of reactive intermediates .

Q. What computational tools are used to predict the pharmacokinetic properties of pyrrolo[2,3-C]pyridine derivatives?

  • ADMET prediction : Software like SwissADME estimates solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulates binding stability to targets like HPK1 over nanosecond timescales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.